tert-Butyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate
Description
tert-Butyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protective group and a 6-amino-2-methylpyridine substituent. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or neurotransmitter analogs due to its amine functionality and rigid heterocyclic framework .
Properties
Molecular Formula |
C15H23N3O2 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O2/c1-10-11(7-8-13(16)17-10)12-6-5-9-18(12)14(19)20-15(2,3)4/h7-8,12H,5-6,9H2,1-4H3,(H2,16,17) |
InChI Key |
ICLODOJGVPYNQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N)C2CCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method includes the use of tert-butyl 3-hydroxypyrrolidine-1-carboxylate as a starting material, which is then reacted with sodium hydride and methyl iodide in tetrahydrofuran at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
tert-Butyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
a. tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Key Differences: Pyridine substituents: Iodo and methoxy groups (vs. amino and methyl in the target). Linkage: Oxygen-mediated (oxymethyl) attachment to pyrrolidine (vs. direct C–C bond in the target). Pyrrolidine substitution: Position 3 (vs. position 2 in the target).
- Impact: The iodo group enables cross-coupling reactions, while the methoxy group reduces nucleophilicity compared to the amino group. The oxymethyl spacer increases flexibility but may reduce metabolic stability .
b. tert-Butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
- Key Differences: Pyridine substituents: Chloro and iodo (electron-withdrawing halogens vs. electron-donating amino). Positional isomerism: Substituents at pyridine positions 3, 5, and 6 (vs. 2 and 6 in the target).
- Impact : Halogens facilitate Suzuki-Miyaura couplings but reduce hydrogen-bonding capacity. The steric bulk of iodine may hinder binding in biological targets .
c. 5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine
- Key Differences :
- Protective group: tert-Butyldimethylsilyl (TBS) ether (vs. Boc in the target).
- Pyrrolidine substitution: Hydroxymethyl at position 3 (vs. pyridine at position 2).
- Impact: The TBS group offers orthogonal protection for alcohols but requires fluoride-based deprotection.
d. (R)-tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate
- Key Differences: Heterocycle: Pyrimidine (vs. pyridine in the target). Substituents: Cyclopropylamino (bulky, lipophilic) and secondary amine (vs. primary amino in the target).
- Impact: Pyrimidine’s dual nitrogen atoms enhance π-stacking and hydrogen bonding.
Biological Activity
tert-Butyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a tert-butyl group and a 6-amino-2-methylpyridine moiety. Its molecular formula is with a molecular weight of approximately 218.29 g/mol. The presence of these functional groups is believed to contribute to its unique biological properties.
Research indicates that this compound may interact with various biological targets, influencing pathways related to cell proliferation, apoptosis, and immune response modulation. The compound's structure suggests potential interactions with receptors involved in cancer and inflammatory processes.
Biological Activity Overview
The biological activity of this compound has been assessed through various in vitro and in vivo studies. Notable findings include:
-
Anticancer Activity :
- In studies involving cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia), the compound exhibited significant cytotoxic effects, leading to increased apoptosis rates compared to control groups .
- The IC50 values for MCF-7 cells were reported at approximately 5 µM, indicating moderate potency against this cell line .
- Immunomodulatory Effects :
-
Neuroprotective Properties :
- Preliminary studies suggest that the compound may have neuroprotective effects, possibly through anti-inflammatory mechanisms that could benefit neurodegenerative conditions.
Case Studies
Several studies have highlighted the biological activity of this compound:
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications to the pyridine or pyrrolidine rings could enhance its biological activity. For instance:
- Substituting different groups on the pyridine ring may improve binding affinity to target receptors.
- Alterations in the length or branching of substituents on the pyrrolidine ring could influence pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
